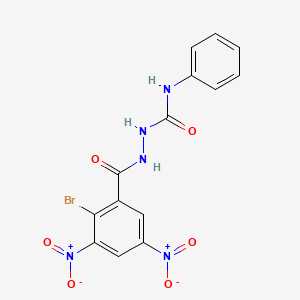![molecular formula C18H16N6O8 B3854915 2-(2-nitrophenoxy)-N'-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide](/img/structure/B3854915.png)
2-(2-nitrophenoxy)-N'-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide
Overview
Description
2-(2-nitrophenoxy)-N’-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide is a complex organic compound characterized by its nitrophenoxy and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2-nitrophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as thionyl chloride. This acyl chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate. Subsequent condensation reactions with appropriate aldehydes or ketones yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N’-[(1E,2Z)-2-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while oxidation can produce nitro derivatives.
Scientific Research Applications
2-(2-nitrophenoxy)-N’-[(1E
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-[(2Z)-2-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O8/c25-17(11-31-15-7-3-1-5-13(15)23(27)28)21-19-9-10-20-22-18(26)12-32-16-8-4-2-6-14(16)24(29)30/h1-10H,11-12H2,(H,21,25)(H,22,26)/b19-9-,20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBOAUDKCDOKF-KFSYKRRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C=N\NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-4-nitroaniline](/img/structure/B3854838.png)
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3854872.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854875.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)

![1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane](/img/structure/B3854889.png)
![4-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B3854896.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854903.png)
![1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854922.png)
![4-bromo-N-[(Z)-(5-bromofuran-2-yl)methylideneamino]benzamide](/img/structure/B3854940.png)
